1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride
Description
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core. The structure includes a methanamine side chain at position 3 of the triazole ring, where the amine is methyl-substituted (N-methyl), and the compound is stabilized as a hydrochloride salt.
The hydrochloride salt enhances solubility and stability, making it suitable for formulation in preclinical studies. Its molecular formula is inferred as C₈H₁₀ClN₄ (excluding counterion adjustments), with a molecular weight of approximately 198.65 g/mol when accounting for the hydrochloride .
Properties
IUPAC Name |
N-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c1-9-6-8-11-10-7-4-2-3-5-12(7)8;/h2-5,9H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWSXESQFMSZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C2N1C=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride typically involves the following steps:
Formation of the Triazolopyridine Core: The core structure of the triazolopyridine is usually synthesized through a cyclization reaction involving hydrazine and a suitable pyridine derivative.
Introduction of the Methylamine Group: The methylamine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazolopyridine core is replaced by the methylamine moiety.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazolopyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, with conditions varying based on the specific reagents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and biological properties.
Scientific Research Applications
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors in biological systems, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound primarily differ in substituents on the triazolo-pyridine ring, modifications to the side chain, or salt forms. Below is a detailed comparison based on the evidence:
Substituent Variations on the Triazolo-Pyridine Core
- 8-Chloro-6-(trifluoromethyl) derivative (C₈H₇Cl₂F₃N₄): Features chloro (Cl) and trifluoromethyl (CF₃) groups at positions 8 and 6, respectively. Higher molecular weight (287.07 g/mol) compared to the target compound due to electronegative substituents, which may enhance lipophilicity and metabolic stability . The CF₃ group is known to improve bioavailability in CNS-targeting molecules .
6-Methyl derivative (C₈H₁₀N₄·2HCl) :
Side Chain Modifications
- N-Methylmethanamine vs. Ethanamine Derivatives: The target compound’s N-methylmethanamine side chain (‑CH₂NHCH₃) introduces steric hindrance and reduces basicity compared to non-methylated analogs like 2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride (‑CH₂CH₂NH₂·HCl).
- Stereochemistry in Ethanamine Derivatives: (S)-1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine (C₈H₁₀N₄) highlights the role of chirality in pharmacological activity.
Salt Forms and Physicochemical Properties
- Hydrochloride vs. Dihydrochloride Salts :
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.
- Molecular Formula : C8H11ClN4
- CAS Number : 1956354-67-8
- Molecular Weight : 188.66 g/mol
Synthesis
The compound can be synthesized through various methods involving the [1,2,4]triazolo[4,3-a]pyridine scaffold. Recent studies have demonstrated efficient synthetic routes that yield high purity and yield of the compound. For instance, microwave-assisted synthesis has been reported to enhance the efficiency of the reaction process while maintaining product integrity .
Antimicrobial Activity
Research indicates that derivatives of the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit moderate antimicrobial activity against various bacterial and fungal strains. For example, studies have shown that these compounds are effective against strains comparable to standard antibiotics such as Streptomycin and Nystatin .
Antitumor Activity
A notable aspect of this compound's biological profile is its potential as an antitumor agent. In vitro studies have shown that certain derivatives inhibit c-Met kinase activity, which is crucial in tumor growth and metastasis. One derivative demonstrated significant selectivity against cancer cells dependent on c-Met oncogene amplification while showing minimal effects on other kinases .
Case Study 1: c-Met Inhibition
A series of studies focused on the inhibition of c-Met kinase by derivatives of [1,2,4]triazolo[4,3-a]pyridine. Compound 4d was identified as having the highest inhibitory activity against c-Met in gastric cancer cell lines (SNU5) and exhibited effective tumor suppression in xenograft models .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 4d | 0.9 | High |
| Control | 2.6 | Low |
Case Study 2: IDO1 Inhibition
Another study highlighted the role of these compounds as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which is significant in cancer immunotherapy. The compounds showed promising results in enhancing immune responses when tested in vitro .
| Compound | Cell Viability (%) @10 µM | IDO1 Inhibition (%) @10 µM |
|---|---|---|
| VS9 | 35 | 2.6 |
| VS10 | 42 | 2.8 |
Q & A
Q. What are the recommended synthetic routes for this compound, and what reaction conditions optimize yield?
A robust method involves oxidative ring closure of a hydrazine intermediate using sodium hypochlorite (NaOCl) in ethanol at room temperature, achieving yields up to 73% . Alternative routes may involve condensation reactions between pyridine derivatives and triazole precursors under reflux conditions with polar aprotic solvents (e.g., DMF). Key parameters include pH control (neutral to mildly basic) and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended .
Q. How should researchers characterize purity and structural integrity?
- NMR Spectroscopy : Use , , and NMR to confirm backbone structure and substituent positions. For example, NMR peaks at δ 8.2–8.5 ppm indicate aromatic protons in the triazolopyridine ring .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., CCDC 1876881 for analogous compounds) .
- HPLC-MS : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm. Calibrate against certified reference standards for impurities (e.g., dihydrochloride byproducts) .
Q. What are key stability considerations for storage and handling?
- Storage : Keep in airtight glass containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the hydrochloride salt .
- Handling : Use gloveboxes under nitrogen for air-sensitive steps. Avoid contact with oxidizing agents (e.g., peroxides) that may degrade the triazole ring .
Advanced Research Questions
Q. How can computational methods aid in synthesis pathway design?
Leverage quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example, identify optimal hydrazine intermediates for oxidative cyclization using Gibbs free energy profiles. Pair with machine learning to predict solvent effects or catalyst performance, reducing trial-and-error experimentation .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Cross-validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA software).
- 2D NMR : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
- Isotopic Labeling : Introduce labels to trace nitrogen atoms in the triazole ring, resolving regiochemical ambiguities .
Q. What methodologies identify and quantify process-related impurities?
- LC-HRMS : Detect trace impurities (e.g., methylated byproducts) with high mass accuracy (<5 ppm error).
- Ion Chromatography : Quantify chloride counterion stoichiometry to confirm hydrochloride salt formation .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic conditions to simulate stability challenges and identify degradation pathways .
Q. How does the oxidizing agent impact green chemistry metrics?
NaOCl offers advantages over Cr(VI) or DDQ in atom economy (lower waste) and toxicity (non-carcinogenic). Evaluate using the E-factor : NaOCl-based synthesis generates ~0.3 kg waste/kg product, compared to >1.5 kg for Cr(VI) methods. Ethanol as a solvent further enhances sustainability (biodegradable, low VOC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
